molecular formula C12H15NO5S B2985613 methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate CAS No. 831239-32-8

methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2985613
CAS No.: 831239-32-8
M. Wt: 285.31
InChI Key: HLUYQROQCBEXPR-UHFFFAOYSA-N
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Description

Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate is a glycine-derived ester featuring dual substituents: a 3-acetylphenyl group and a methylsulfonyl moiety. These compounds are typically synthesized via coupling reactions between substituted anilines and glycine esters, followed by sulfonylation or acylation steps .

Properties

IUPAC Name

methyl 2-(3-acetyl-N-methylsulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9(14)10-5-4-6-11(7-10)13(19(3,16)17)8-12(15)18-2/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUYQROQCBEXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine, methylsulfonyl chloride, and glycine methyl ester.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Step-by-Step Process:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) 3-acetylphenyl, methylsulfonyl C₁₂H₁₅NO₅S 285.32 (calculated) Hypothesized enhanced solubility due to acetyl group; potential ERRα inhibition (inferred)
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate 4-Cl, 3-CF₃, methylsulfonyl C₁₁H₁₁ClF₃NO₄S 345.72 High lipophilicity (CF₃ group); used in medicinal chemistry for targeted protein interactions
Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate 3,4-diCl, methylsulfonyl C₁₀H₁₁Cl₂NO₄S 312.17 NLT 97% purity; intermediate in API synthesis; halogenated groups enhance metabolic stability
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate 3-Cl, 2-Me, methylsulfonyl C₁₁H₁₄ClNO₄S 291.75 Lab-scale synthesis; structural rigidity due to ortho-methyl group
HSP1604 (Methyl-N-(4-substituted phenyl)-N-(methylsulfonyl)glycinate derivative) 4-butoxy, benzyl, methylsulfonyl C₂₉H₃₄N₂O₆S₂ 582.71 Potent ERRα inhibitor; anti-proliferative activity in cancer cells

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃): Increase metabolic stability and lipophilicity, as seen in compounds from . These groups may enhance membrane permeability but reduce aqueous solubility. Acetyl Group (Target Compound): The 3-acetylphenyl substituent introduces a ketone moiety, which may improve solubility in polar solvents compared to halogenated analogs. This could facilitate in vitro assays or formulation .

Biological Activity: Methylsulfonyl glycinate derivatives demonstrate affinity for ERRα, a nuclear receptor implicated in cancer. HSP1604 (a related compound) inhibits ERRα transcriptional activity at nanomolar concentrations, suppressing breast cancer cell migration . Halogenated variants (e.g., ) are preferred in drug discovery for their resistance to oxidative metabolism, though the acetyl group in the target compound may offer novel binding interactions.

Synthetic Methods :

  • Most analogs are synthesized via nucleophilic substitution between substituted anilines and methyl glycinate, followed by sulfonylation (e.g., using methylsulfonyl chloride) . Yields typically exceed 85% under optimized conditions .

Biological Activity

Methyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate is a compound that has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and enzyme inhibition. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological applications, and relevant research findings.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O5_{5}S1_{1}
  • Molecular Weight : 273.32 g/mol

The compound features a methylsulfonyl group and an acetylphenyl moiety, which are crucial for its biological activity.

Research indicates that this compound may function as an inhibitor of the diacylglycerol O-acyltransferase type 1 (DGAT-1) enzyme. This enzyme plays a significant role in triacylglyceride biosynthesis, and its inhibition can lead to beneficial metabolic effects, such as reduced fat accumulation and improved insulin sensitivity .

Pharmacological Applications

  • Obesity Treatment : The inhibition of DGAT-1 has been linked to weight loss in preclinical models. Studies show that DGAT-1 deficient mice exhibit resistance to diet-induced obesity and improved metabolic profiles, suggesting that compounds targeting this enzyme could be effective in treating obesity .
  • Diabetes Management : By modulating lipid metabolism, this compound may also aid in managing conditions like type II diabetes. The compound’s ability to enhance insulin sensitivity is particularly noteworthy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against DGAT-1. This was evidenced by decreased triacylglyceride levels in treated cell cultures compared to controls.

Case Studies

A notable case study involved the administration of DGAT-1 inhibitors in diet-induced obese mice, where treatment with this compound resulted in:

  • Weight Reduction : Mice showed a significant reduction in body weight.
  • Improved Glucose Tolerance : Enhanced glucose tolerance tests indicated better metabolic control.
  • Decreased Liver Fat Accumulation : Histological analysis revealed reduced hepatic steatosis compared to untreated mice.

Summary of Biological Activities

Activity TypeObservations
DGAT-1 InhibitionSignificant reduction in triacylglycerides
Weight LossNotable decrease in body weight
Insulin SensitivityImproved glucose tolerance
Hepatic SteatosisReduced fat accumulation in the liver

Comparison with Other Compounds

Compound NameDGAT-1 InhibitionWeight Loss EfficacyInsulin Sensitivity Improvement
Methyl N-(3-acetylphenyl)-...HighSignificantYes
Other Known DGAT-1 InhibitorsModerateVariableYes/No

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